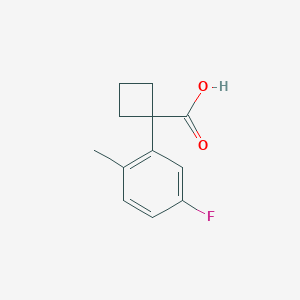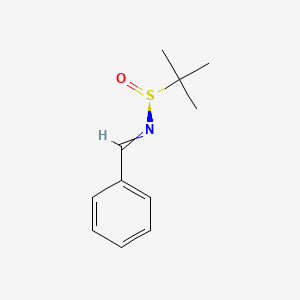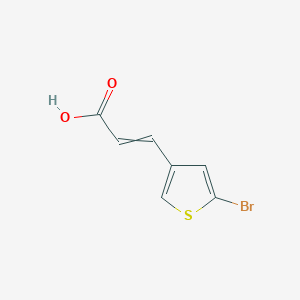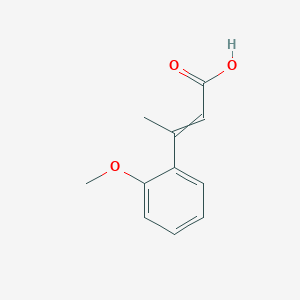
1-(1-Ethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone is an organic compound with a unique structure that combines a pyrazole ring and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-Ethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)ethanol: This compound has a similar pyrazole ring but differs in the presence of an ethanol group instead of a morpholine ring.
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: This compound features additional methyl groups on the pyrazole ring.
1-Methyl-1H-pyrazol-5-yl(phenyl)methanol: This compound has a phenyl group attached to the pyrazole ring.
Uniqueness
1-(1-Ethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone is unique due to the combination of the pyrazole and morpholine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-(1-ethylpyrazol-4-yl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H17N3O2/c1-2-14-8-10(7-12-14)11(15)9-13-3-5-16-6-4-13/h7-8H,2-6,9H2,1H3 |
Clé InChI |
MGDJYQFJZLSIAX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C(=O)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)







